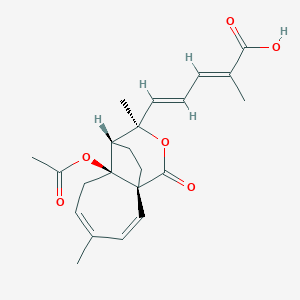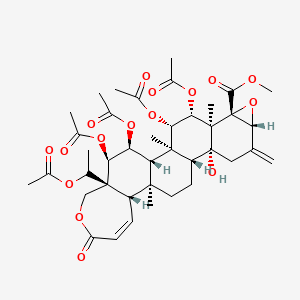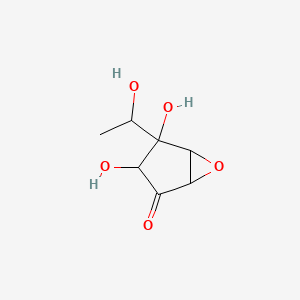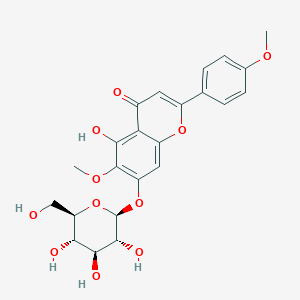
Pseudolaric acid H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudolaric acid H is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.
Applications De Recherche Scientifique
Antifungal Properties
Pseudolaric Acid B, a major constituent of Pseudolarix kaempferi, demonstrates significant antifungal properties. It has been found effective against organisms like Trichophyton mentagrophytes, Torulopsis petrophilum, Microsporum gypseum, and Candida spp. It has shown comparable efficacy to amphotericin B against Candida and Torulopsis species. In vivo, Pseudolaric Acid B significantly reduced colony-forming units in a murine model of disseminated candidiasis, prolonging survival time in infected mice (Li, Clark, & Hufford, 1995).
Cytotoxic Effects
Pseudolaric Acid A and B have been tested for cytotoxicity against various tumor cells including KB, A-549, HCT-8, P-388, and L-1210. These acids exhibited potent cytotoxicity, with particular selectivity in inhibiting the growth of specific cancer cell types (Pan, Li, Hu, Chen, Chang, & Lee, 1990). Another study found that Pseudolaric Acid B induces apoptosis in human melanoma A375-S2 cells through mechanisms involving the p53 and bax/Bcl-2 pathways (Gong, Wang, Tashiro, Onodera, & Ikejima, 2005).
Immunomodulatory Effect
A derivative of Pseudolaric Acid B, Hexahydropseudolaric Acid B, has shown notable immunomodulatory effects. It exerts a more preferable immunosuppressive activity with lower cytotoxicity than Pseudolaric Acid B. This derivative has been found to inhibit T cell proliferation and ameliorate ear swelling in a mouse model of delayed-type hypersensitivity, suggesting its potential in treating immune-related diseases (Li, Chen, Yang, Wang, Wang, Zhang, Zhao, Zhou, & Li, 2014).
Effect on Microtubules and Drug Resistance
Pseudolaric Acid B is identified as a microtubule-destabilizing agent that can circumvent the multidrug resistance phenotype. It induces cell cycle arrest at G2-M transition leading to apoptosis. This agent disrupts cellular microtubule networks and inhibits the formation of mitotic spindles, making it effective against multidrug-resistant cell lines and tumor growth in vivo (Wong, Chiu, Chung, Chow, Zhao, Yang, & Ko, 2005).
Activation of Peroxisome Proliferator-Activated Receptors
Pseudolaric Acid B and its derivatives have been tested for activating peroxisome proliferator-activated receptors (PPAR) in mammalian cell lines. Pseudolaric Acid B showed activation of PPAR alpha, gamma, and delta isoforms, suggesting its potential in treating metabolic and pathophysiological disorders regulated by these receptors (Jaradat, Noonan, Wu, Avery, & Feller, 2002).
Propriétés
Nom du produit |
Pseudolaric acid H |
|---|---|
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]trideca-2,4-dien-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H26O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-8,10-11,17H,9,12-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1 |
Clé InChI |
DMDYDVXEMCPQPC-MPVZDDSSSA-N |
SMILES isomérique |
CC1=CC[C@@]2([C@H]3CC[C@]2(C=C1)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |
SMILES canonique |
CC1=CCC2(C3CCC2(C=C1)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Synonymes |
pseudolaric acid H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2S,3E,5E,7E,10S,11S,12S)-12-[(2R,4E,6E,8Z,10R,12E,14E,16Z,18S,19Z)-10,18-Dihydroxy-12,16,19-trimethyl-11,22-dioxooxacyclodocosa-4,6,8,12,14,16,19-heptaen-2-YL]-2,11-dihydroxy-1,10-dimethyl-9-oxotrideca-3,5,7-trien-1-YL 6-deoxy-2,4-DI-O-methyl-beta-L-galactopyranoside](/img/structure/B1246405.png)




![4-[2-(Butylamino)-1-hydroxyethyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid](/img/structure/B1246412.png)

![N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxypropanamide](/img/structure/B1246417.png)
![methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1246418.png)